Acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide

Description

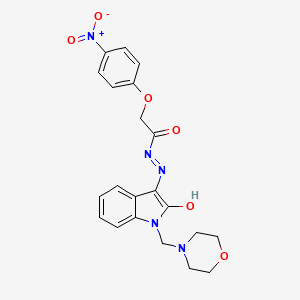

This compound features a 4-nitrophenoxy group attached to an acetic acid backbone, which is further linked via a hydrazide moiety to a modified indole system. The indole core is substituted with a 4-morpholinylmethyl group at the 1-position and a ketone at the 2-position, forming a 1,2-dihydro-2-oxo-3H-indol-3-ylidene scaffold.

Properties

CAS No. |

81215-58-9 |

|---|---|

Molecular Formula |

C21H21N5O6 |

Molecular Weight |

439.4 g/mol |

IUPAC Name |

N-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]imino-2-(4-nitrophenoxy)acetamide |

InChI |

InChI=1S/C21H21N5O6/c27-19(13-32-16-7-5-15(6-8-16)26(29)30)22-23-20-17-3-1-2-4-18(17)25(21(20)28)14-24-9-11-31-12-10-24/h1-8,28H,9-14H2 |

InChI Key |

BDKIPNUSENDKJB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Stepwise Synthesis Procedure

Step 1: Formation of Indole Core

The indole core is typically synthesized through Fischer indole synthesis:

- Reactants : Phenylhydrazine and ketones or aldehydes.

- Conditions : Acidic medium under reflux for several hours.

- Outcome : Formation of a substituted indole ring.

Step 2: Functionalization with Morpholinylmethyl Group

The morpholinylmethyl group is introduced via alkylation:

- Reactants : Indole derivative and a morpholine-based alkylating agent (e.g., chloromethylmorpholine).

- Conditions : Basic medium (e.g., NaOH or K2CO3) in a polar solvent like ethanol or DMF.

- Outcome : Substitution at the desired position on the indole ring.

Step 3: Introduction of Nitrophenoxy Group

The nitrophenoxy group is added through nucleophilic substitution:

- Reactants : Halogenated phenols (e.g., 4-nitrophenol) and an activated acetic acid derivative.

- Conditions : Catalytic amounts of base (e.g., triethylamine) in an aprotic solvent like dichloromethane.

- Outcome : Formation of the nitrophenoxy-acetic acid intermediate.

Step 4: Condensation with Hydrazine Derivative

The final step involves condensation with hydrazine to form the hydrazide:

- Reactants : Nitrophenoxy-acetic acid intermediate and hydrazine hydrate.

- Conditions : Reflux in ethanol or methanol for several hours.

- Outcome : Formation of the target compound with high yields.

Optimization Parameters

To enhance yield and purity:

- Use high-purity starting materials.

- Maintain strict temperature control during each step.

- Employ recrystallization or chromatography for purification.

Purification Techniques

The synthesized compound can be purified using:

- Recrystallization : Using solvents like ethanol or ethyl acetate to remove impurities.

- Column Chromatography : For isolating specific isomers or removing by-products.

Data Table Summary

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Phenylhydrazine, ketone | Acidic reflux | ~85 | Indole core formation |

| 2 | Indole derivative, chloromethylmorpholine | Basic medium | ~80 | Morpholinylmethyl substitution |

| 3 | Halogenated phenol, acetic acid derivative | Base-catalyzed reaction | ~90 | Nitrophenoxy group addition |

| 4 | Nitrophenoxy intermediate, hydrazine hydrate | Ethanol reflux | ~92 | Final condensation to hydrazide |

Challenges and Considerations

- Controlling side reactions during alkylation and condensation steps.

- Ensuring complete removal of solvents and catalysts during purification.

- Stability of intermediates under reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and morpholinylmethyl groups.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include oxidized derivatives of the indole and morpholinylmethyl groups.

Reduction: The primary product would be the corresponding amine derivative.

Substitution: Substituted derivatives at the nitrophenoxy group.

Scientific Research Applications

Acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide has several applications in scientific research:

Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Material Science: Its unique structure may impart desirable properties to materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Phenoxy-Acetic Acid Hydrazide Derivatives

The following compounds share the phenoxy-acetic acid hydrazide core but differ in substituents and biological profiles:

Key Observations:

- Electron-Withdrawing Substituents: The nitro group in the target compound (vs.

- Indole Modifications: The 4-morpholinylmethyl group on the indole (target) contrasts with simpler indole systems (e.g., ) or non-indole moieties (e.g., thiazolidinone in ). Morpholine’s oxygen atom could improve solubility or participate in hydrogen bonding, which is absent in methyl-substituted indoles (e.g., ).

- Biological Implications: Thiazolidinone derivatives (e.g., ) exhibit anti-inflammatory activity, suggesting that the target’s indole-morpholine system might similarly target inflammatory pathways but with distinct selectivity due to structural differences.

Anti-Inflammatory and Anti-Neoplastic Analogs

- Thiazolidinone Derivatives (e.g., ): Compounds 1k and 1m achieved 81.14% and 78.80% inflammation inhibition, respectively, surpassing indomethacin’s efficacy (76.36%) without gastric toxicity. The thiazolidinone ring’s conformational rigidity and hydrogen-bonding capacity are critical for activity.

- Coumarin-Thiazole Hybrids (): Demonstrated superior anti-neoplastic activity compared to coumarin-quinoline analogs. This highlights the importance of heterocyclic moieties (e.g., thiazole vs. morpholinylmethyl indole) in modulating biological activity.

Biological Activity

Acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide is a complex organic compound that integrates multiple functional groups, suggesting a variety of potential biological activities. This compound belongs to the class of hydrazides and features an indole structure with additional substitutions that enhance its pharmacological potential.

Chemical Structure and Synthesis

The chemical structure of this compound includes:

- Indole core : Known for its diverse biological activities.

- Morpholine group : Enhances solubility and bioavailability.

- Nitrophenoxy substituent : Imparts unique reactivity and potential antibacterial properties.

Synthesis Pathway

The synthesis typically involves several steps:

- Formation of the indole core through cyclization reactions.

- Introduction of the morpholine and nitrophenoxy groups via substitution reactions.

- Finalization through acylation with acetic acid to form the hydrazide linkage.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit significant antimicrobial activity. Research has shown that compounds with similar structural features often possess antibacterial and antifungal properties.

Table 1: Biological Activity Summary

Case Studies

- Antibacterial Activity : A study evaluated various derivatives of hydrazides, including those similar to this compound. Compounds showed varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting zones of inhibition up to 5 mm .

- Antifungal Activity : Another study indicated that certain derivatives displayed antifungal activity against strains like Candida albicans, with effective concentrations leading to significant inhibition .

- Anticancer Potential : Research into related indole derivatives has suggested potential anticancer properties through mechanisms involving apoptosis induction in various cancer cell lines .

The biological activity is hypothesized to arise from:

- Interference with microbial cell wall synthesis , leading to cell lysis.

- Inhibition of nucleic acid synthesis , which is crucial for microbial replication.

- Induction of apoptosis in cancer cells , potentially through the activation of caspases or disruption of mitochondrial function.

Q & A

Q. Answer :

- ¹H NMR : Look for NH proton signals at δ 10–12 ppm (deshielded due to conjugation with nitro groups) .

- IR Spectroscopy : Confirm N–H stretching (3200–3400 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns ().

Pitfall Alert : Overlapping peaks in crowded aromatic regions (e.g., indole C–H) may require 2D NMR (HSQC, HMBC) for resolution.

Advanced Research: How can computational modeling resolve contradictions in SAR data for morpholinylmethyl derivatives?

Q. Answer :

- Docking Studies : Map the morpholinyl group’s interaction with hydrophobic pockets (e.g., glucagon receptor in ).

- MD Simulations : Assess conformational flexibility of the indole-hydrazide core under physiological conditions .

- QSAR Analysis : Corporate electronic parameters (Hammett σ) of nitro and morpholine groups to predict bioactivity trends .

Validation : Cross-check computational results with in vitro binding assays (e.g., ’s IC₅₀ data for glucagon receptor antagonism).

Basic Research: What in vitro assays are suitable for evaluating metabolic stability of this compound?

Q. Answer :

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactors to measure t₁/₂ ().

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms via fluorometric assays .

- Plasma Stability : Incubate in plasma (37°C, 1–24 hrs) and quantify degradation via LC-MS .

Troubleshooting : If instability occurs, modify the morpholinylmethyl group (e.g., replace with piperidine; see ).

Advanced Research: How to address discrepancies in spectral data for nitro-group degradation byproducts?

Q. Answer :

- Isolation & Characterization : Use preparative TLC/HPLC to isolate degradation products ().

- Comparative Analysis : Contrast experimental ¹³C NMR with computational predictions (DFT) for nitro-reduction intermediates .

- Kinetic Studies : Monitor nitro group stability under varying pH/temperature via UV-Vis spectroscopy .

Note : Nitro-to-amine reduction is common in acidic conditions; add stabilizers like BHT during synthesis ().

Basic Research: What are the best practices for recrystallizing this compound to ensure purity?

Q. Answer :

- Solvent Pair Screening : Test DMF/acetic acid () or methanol/water () for optimal crystal formation.

- Gradient Cooling : Slowly reduce temperature from reflux to 4°C to avoid amorphous precipitates.

- Purity Validation : Confirm via melting point consistency (e.g., 178°C in ) and HPLC (>95% area).

Advanced Research: How to design analogs with enhanced selectivity for indole-based targets?

Q. Answer :

- Bioisosteric Replacement : Substitute 4-nitrophenoxy with 3-cyano-4-hydroxybenzoic acid ().

- Linker Optimization : Replace morpholinylmethyl with piperidinylmethyl () or azetidine groups.

- Protease Sensitivity Assays : Test stability in trypsin/chymotrypsin to refine peptidomimetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.